Methyl 4-bromo-2,6-dimethylbenzoate is a chemical compound with the molecular formula . It is classified as an aromatic ester, specifically a substituted benzoate. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active compounds.
Methyl 4-bromo-2,6-dimethylbenzoate is cataloged under the Chemical Abstracts Service number 90841-46-6. It belongs to the class of compounds known as benzoates, which are esters derived from benzoic acid. The presence of bromine in its structure classifies it further as a bromo-substituted aromatic compound. This classification is significant for understanding its reactivity and potential applications in chemical synthesis and pharmaceutical development .
The synthesis of methyl 4-bromo-2,6-dimethylbenzoate can be achieved through several methods, primarily involving the bromination of 2,6-dimethylbenzoic acid or its derivatives. One efficient synthetic route involves the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the para position relative to the ester group.
Methyl 4-bromo-2,6-dimethylbenzoate features a benzene ring substituted with a methyl ester group and two methyl groups at the 2 and 6 positions, along with a bromine atom at the 4 position. The structural representation can be summarized as follows:
This structure indicates a planar aromatic system that contributes to its reactivity in electrophilic substitution reactions .
Methyl 4-bromo-2,6-dimethylbenzoate can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for methyl 4-bromo-2,6-dimethylbenzoate primarily involves its ability to act as an electrophile in various substitution reactions. The presence of the electron-withdrawing bromine enhances its reactivity towards nucleophiles:
The detailed reaction pathway can vary depending on the nucleophile involved but generally follows standard electrophilic substitution mechanisms observed in aromatic chemistry .
Methyl 4-bromo-2,6-dimethylbenzoate finds applications across various scientific fields:
The strategic integration of ortho-substituents on benzoate scaffolds has revolutionized molecular design in pharmaceutical and materials chemistry. Methyl 4-bromo-2,6-dimethylbenzoate (CAS# 90841-46-6) exemplifies this evolution, serving as a multifunctional building block where steric and electronic properties converge to enable precision synthetic transformations. Its distinctive molecular architecture – featuring bromine as a versatile leaving group, ester functionality as a convertible handle, and symmetrically positioned methyl groups imparting steric control – positions it uniquely within aromatic ester derivatives. This compound transcends traditional benzoate reactivity paradigms, enabling chemists to navigate synthetic challenges in catalysis, medicinal chemistry, and polymer science that were previously constrained by regiochemical unpredictability [1] [5].
Systematically named as methyl 4-bromo-2,6-dimethylbenzoate, this compound adheres to IUPAC conventions that prioritize the ester functionality ("methyl benzoate") while specifying the positions of the bromo (C4) and methyl (C2, C6) substituents. Its molecular formula (C10H11BrO2) and weight (243.10 g/mol) reflect a compact yet densely functionalized aromatic system [1] [5]. The symmetrical ortho-methyl groups impose significant steric encumbrance, forcing the ester moiety out of coplanarity with the aromatic ring. This distortion manifests in distinctive physicochemical properties:
Table 1: Core Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 90841-46-6 |
MDL Number | MFCD11227152 |
Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.10 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 285.1 ± 35.0 °C (760 mmHg) |
SMILES Notation | COC(=O)C1=C(C)C=C(Br)C=C1C |
Table 2: Spectral and Computational Descriptors
Descriptor | Value | Significance |
---|---|---|
LogP (Predicted) | 3.87 [1] | Indicates high lipophilicity |
Topological PSA | 26.30 Ų [1] | Reflects low polar surface area |
Exact Mass | 241.994232 Da [1] | Critical for mass spectrometry analysis |
The bromine atom at C4 provides an ideal site for metal-catalyzed cross-coupling (e.g., Suzuki, Stille), while the ester group enables hydrolysis, transesterification, or reduction. The ortho-methyl groups impose regioselectivity by sterically blocking electrophilic attack at adjacent positions and electronically activating the C-Br bond through hyperconjugative effects. This trifecta of reactivity underpins its utility in constructing complex molecular architectures [5] [10].
The synthetic journey of methyl 4-bromo-2,6-dimethylbenzoate began with classical electrophilic aromatic substitution (EAS) approaches. Early work by Cachia and Wahl (1958) demonstrated bromination of pre-esterified 2,6-dimethylbenzoic acid derivatives, though yields suffered from overbromination and ester hydrolysis side reactions [1]. The 2000s witnessed a paradigm shift toward directed ortho-metalation (DoM) strategies, where the ester moiety served as a directing group for regioselective bromination. This advancement enabled efficient large-scale production (>100g batches), as evidenced by its commercial availability from suppliers like TRC (500mg, $155) and AK Scientific (25g, $1651) [5].
Table 3: Evolution of Synthetic Methodologies
Era | Method | Key Advances | Literature |
---|---|---|---|
1950s-1990s | Classical EAS | Limited regiocontrol; multi-step protection | Cachia & Wahl (1958) [1] |
2000-2010 | Directed ortho-Metalation | Regioselective bromination via ester-directed lithiation | AstraZeneca (2006) [1] |
2010-Present | Catalytic Functionalization | Pd-catalyzed couplings without pre-activation | Kissei Pharmaceutical (2006) [1] |
Patent activity surged post-2000, with AstraZeneca (WO2006/20879 A1) and Kissei Pharmaceutical (EP1679304 A1) disclosing optimized routes for its production as a key intermediate in drug discovery pipelines. These innovations addressed critical limitations of early methods, particularly the regioselectivity challenges in installing bromine between sterically hindered methyl groups. Modern catalytic approaches now leverage palladium complexes to functionalize the C-Br bond directly in one-pot assemblies of complex bioactive molecules [1] [10].
The compound’s structural duality enables simultaneous steric control and electronic activation, making it indispensable for synthesizing sterically congested biaryl systems. Its bromine participates efficiently in Suzuki-Miyaura couplings with arylboronic acids to form tetra-ortho-substituted biaryls – traditionally challenging scaffolds due to torsional strain. For example, Kissei Pharmaceutical employed it in synthesizing kinase inhibitors where the 2,6-dimethyl motif prevented unwanted rotational isomerism [1].
In polymer chemistry, the methyl groups enhance solubility of conjugated intermediates during Pd-catalyzed polymerizations, enabling synthesis of defect-free poly(arylene ester)s. The bromine’s reactivity has been exploited to construct dendrimeric architectures through iterative coupling cycles, as demonstrated in patented routes where it serves as a core branching unit [5] [10].
Recent innovations leverage its ketone synthesis potential via carbonylative coupling or Friedel-Crafts acylation. A 2019 Chinese patent (CN109553532B) detailed its conversion to 4-bromoacetyl-2-methylbenzoate through Pd-catalyzed carbonylation – a transformation impossible with unhindered benzoates due to unselective enolization. This highlights its unique capacity to tolerate harsh conditions required for late-stage functionalization while maintaining regiochemical fidelity [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7